molecular formula C8H7N3S B3382667 2-Aminoquinoxaline-3-thiol CAS No. 34972-19-5

2-Aminoquinoxaline-3-thiol

Cat. No.: B3382667
CAS No.: 34972-19-5
M. Wt: 177.23 g/mol
InChI Key: BKMAKIRBBBDROA-UHFFFAOYSA-N
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Description

2-Aminoquinoxaline-3-thiol: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both amino and thiol groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoxaline-3-thiol typically involves the reaction of quinoxaline derivatives with thiourea. One common method is the reaction of 2,3-dichloroquinoxaline with thiourea in ethanol under reflux conditions. This reaction yields this compound with moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoxaline-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-Aminoquinoxaline-3-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-aminoquinoxaline-3-thiol involves its interaction with various molecular targets and pathways. For example, it can intercalate into DNA, causing DNA cleavage and inducing apoptosis in cancer cells. The thiol group can also interact with metal ions, forming complexes that exhibit biological activities .

Comparison with Similar Compounds

  • 2-Aminoquinoxaline-3-thiol N-oxide
  • 2,3-Dimethylquinoxaline
  • 2,3-Dichloroquinoxaline

Comparison: this compound is unique due to the presence of both amino and thiol groups, which provide it with distinct reactivity and biological activities compared to other quinoxaline derivatives. For instance, the thiol group allows for the formation of disulfide bonds, which is not possible with other similar compounds .

Properties

IUPAC Name

3-amino-1H-quinoxaline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMAKIRBBBDROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470368
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34972-19-5
Record name AG-F-20170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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